molecular formula C24H23NO5S B2613531 2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate CAS No. 326907-88-4

2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate

Cat. No. B2613531
CAS RN: 326907-88-4
M. Wt: 437.51
InChI Key: OKJDRKGINMJLQZ-UHFFFAOYSA-N
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Description

“2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C24H23NO5S . It is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Enzymatic Oxidation Processes

Research has shown that naphthalene and its derivatives can be enzymatically oxidized, contributing to our understanding of biodegradation mechanisms and the potential biotechnological applications in environmental remediation. For instance, purified naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 can oxidize various aromatic compounds, demonstrating the versatility of enzyme systems in transforming complex organic molecules. This insight suggests potential applications in bioremediation and the synthesis of valuable chemical intermediates from naphthalene derivatives (Lee & Gibson, 1996).

Synthetic Chemistry

The compound has been a focus in the synthesis of novel chemical structures with potential biological activities. For example, a study on the synthesis and antibacterial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased the potential of such compounds in developing new antibacterial agents. These findings reflect the broader utility of naphthalene sulfonate derivatives in medicinal chemistry and drug development (Khalid et al., 2016).

Biological Activity Studies

Further, the role of naphthalene derivatives in biological systems has been explored through various studies. The synthesis of coordination polymer compounds with drug ligands, such as Enoxacin, highlights the integration of naphthalene derivatives in the development of materials with unique photoluminescence properties for potential use in bioimaging and sensors. This illustrates the compound's versatility in applications beyond conventional drug design, extending to materials science and nanotechnology (Yu et al., 2006).

Future Directions

The future directions in the research of “2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate” and similar compounds often involve the exploration of new synthetic strategies and the investigation of their biological activity .

properties

IUPAC Name

phenacyl 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c26-23(19-7-2-1-3-8-19)17-30-24(27)20-12-14-25(15-13-20)31(28,29)22-11-10-18-6-4-5-9-21(18)16-22/h1-11,16,20H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJDRKGINMJLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate

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